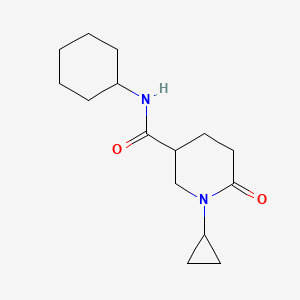![molecular formula C14H14N4 B4940264 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)
3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. Inhibition of this pathway by 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine leads to apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to have other biochemical and physiological effects. Studies have reported that it has anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its high potency and specificity. It has been shown to have a high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine. One area of research is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Another area of research is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.
Métodos De Síntesis
There are several methods to synthesize 3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine. One of the most common methods is the reaction of 2-cyanopyridine with 3,5-dimethylpyrazole in the presence of a base. Another method involves the reaction of 2-aminopyridine with 3,5-dimethylpyrazole in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
3,4,6-trimethyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14-13(9)11(3)17-18(14)12-6-4-5-7-15-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVLGPQKLXZKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)

![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)


![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)